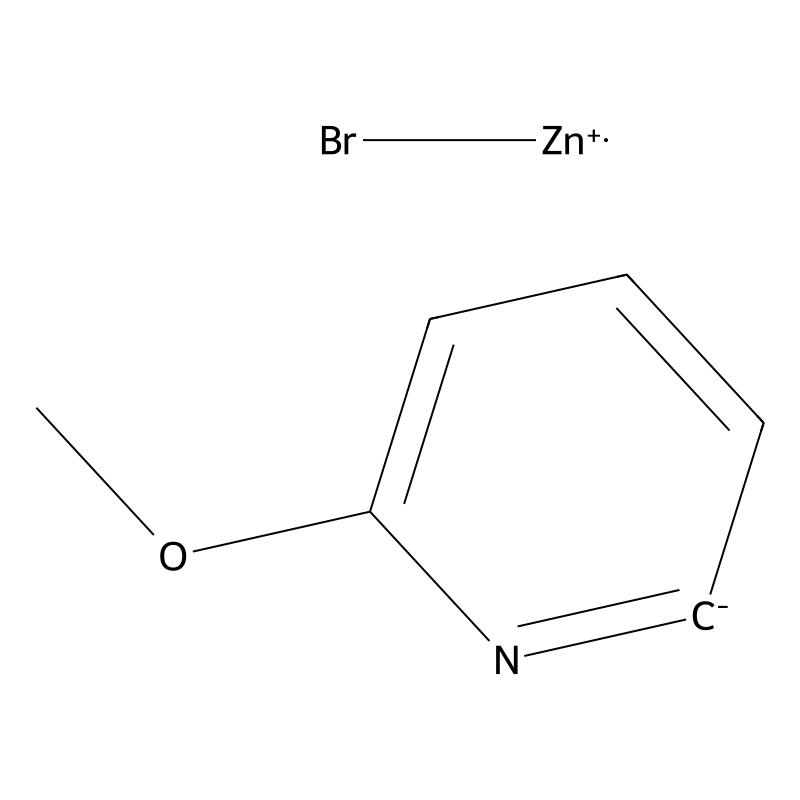

6-Methoxy-2-pyridylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Organic Synthesis

Specific Scientific Field: Organic Chemistry

Summary of the Application: 6-Methoxy-2-pyridylzinc bromide is an organozinc reagent used in organic synthesis.

Methods of Application: This compound is typically used in solution form, with a concentration of 0.5 M in tetrahydrofuran (THF).

Results or Outcomes: The specific outcomes of the reaction will depend on the other reactants used.

Use in Photochemical Benzylic Bromination

Specific Scientific Field: Photochemistry

Methods of Application: This process involves the use of a bromine generator in continuous flow mode.

Results or Outcomes: The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds.

6-Methoxy-2-pyridylzinc bromide is an organozinc compound characterized by the molecular formula and a molar mass of approximately 253.41 g/mol. This compound is recognized for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is often utilized as a reagent in various chemical transformations, making it a valuable tool in synthetic organic chemistry .

- Substitution Reactions: It can react with electrophiles to yield substituted pyridine derivatives.

- Cross-Coupling Reactions: This compound is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, facilitating the formation of carbon-carbon bonds.

- Oxidation and Reduction Reactions: Although less common, it may also engage in oxidation and reduction processes under specific conditions.

While specific biological activities of 6-methoxy-2-pyridylzinc bromide are not extensively documented, organozinc compounds are often investigated for their potential roles in medicinal chemistry. They can serve as intermediates in the synthesis of biologically active molecules, including pharmaceuticals. The presence of the methoxy group may influence the compound's reactivity and biological interactions, although empirical data on its direct biological effects remain limited .

The synthesis of 6-methoxy-2-pyridylzinc bromide typically involves the direct insertion of zinc into 6-methoxy-2-bromopyridine. This reaction is usually conducted in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions may require heating to enhance the insertion process, ensuring high yields of the desired product .

6-Methoxy-2-pyridylzinc bromide finds applications across various fields:

- Organic Synthesis: It is widely used for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: The compound contributes to the development of advanced materials with tailored properties.

- Medicinal Chemistry: It plays a role in synthesizing biologically active compounds, aiding drug discovery and development efforts .

Interaction studies involving 6-methoxy-2-pyridylzinc bromide primarily focus on its reactivity with electrophiles in cross-coupling reactions. The compound acts as a nucleophile, where the zinc atom coordinates with the pyridine ring, enhancing its reactivity towards electrophiles. This mechanism facilitates new carbon-carbon bond formations essential for constructing complex organic frameworks .

6-Methoxy-2-pyridylzinc bromide can be compared with several similar organozinc compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 6-Methyl-2-pyridylzinc bromide | Methyl group at position 6 instead of methoxy | Different electronic properties due to methyl |

| 3-Methyl-2-pyridylzinc bromide | Methyl group at position 3 | Variations in reactivity patterns |

| 4-Methyl-2-pyridylzinc bromide | Methyl group at position 4 | Influence on steric hindrance |

| 5-Methoxy-2-pyridylzinc bromide | Methoxy group at position 5 instead of position 6 | Distinct reactivity due to methoxy positioning |